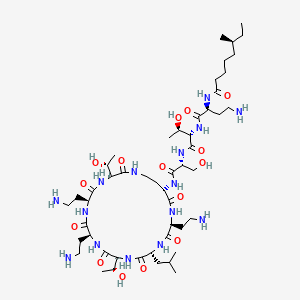
Mono(7-carboxyheptyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(7-carboxyheptyl) phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the alcoholic hydroxy group of 8-hydroxyoctanoic acid . It has a molecular formula of C16H20O6 .
Molecular Structure Analysis
This compound contains a total of 42 bonds; 22 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 aromatic ester, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.33 . Its melting point is reported to be between 74-76 °C .Applications De Recherche Scientifique
Phthalates like Mono(7-carboxyheptyl) phthalate are regularly present in human urine, indicating widespread exposure. These compounds have been studied for their potential reproductive toxicity (Fromme et al., 2007).
The metabolism and elimination of phthalates in humans have been examined, providing insight into the body's processing of these chemicals, which is crucial for understanding their potential health effects (Koch & Angerer, 2007).
Exposure to phthalates has been associated with various health risks, including alterations in reproductive systems. Studies have measured urinary phthalate metabolite concentrations to assess exposure levels among different populations (Hartmann et al., 2015).
There is evidence linking phthalate exposure to increased risk of conditions such as breast cancer, underscoring the importance of understanding the impact of these compounds on human health (López-Carrillo et al., 2009).
Phthalate metabolites have been detected in various biological fluids, including serum and seminal plasma, indicating their pervasive presence in the human body and the potential for widespread exposure (Frederiksen et al., 2010).
The development of methods to determine phthalate metabolites in human milk is an example of research aiming to assess the potential harmful effects of long-term exposure to phthalates (An et al., 2020).
The oxidative metabolism of DEHP, a phthalate related to this compound, has been studied in humans to understand its metabolic pathways and potential health impacts (Silva et al., 2006).
Phthalate exposure has been associated with conditions like diabetes, further highlighting the need to understand the health implications of these compounds (Svensson et al., 2011).
Consumer habits and health effects related to phthalate exposure have been examined, revealing connections between everyday products and phthalate levels in the body (Wallner et al., 2016).
The assessment of DEHP exposure using both monoesters and their oxidized metabolites as biomarkers has been critical in evaluating the extent of human exposure to these chemicals (Barr et al., 2003).
Safety and Hazards
Mono(7-carboxyheptyl) phthalate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(7-carboxyheptoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c17-14(18)10-4-2-1-3-7-11-22-16(21)13-9-6-5-8-12(13)15(19)20/h5-6,8-9H,1-4,7,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSRWFURCUZTAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256438 |
Source


|
| Record name | 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856869-57-3 |
Source


|
| Record name | 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856869-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Carboxyheptyl) 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











